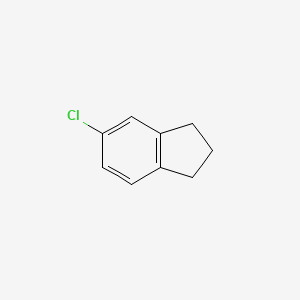

5-Chloro-2,3-dihydro-1h-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPFMUDJBSAEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289639 | |

| Record name | 5-chloro-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60669-08-1 | |

| Record name | 60669-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2,3-dihydro-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 5 Chloro 2,3 Dihydro 1h Indene and Its Precursors

Regioselective Synthesis Pathways

Regioselective synthesis is crucial for ensuring the correct placement of the chloro substituent on the indane scaffold. The primary strategies involve constructing the indane system with the chlorine atom already positioned on the aromatic ring, rather than direct chlorination of the parent indane molecule.

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

The Friedel-Crafts acylation is a cornerstone reaction in the synthesis of indanone precursors. masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction allows for the formation of aryl ketones, which can then undergo intramolecular cyclization to form the indanone ring system. A common pathway to 5-chloro-1-indanone (B154136) involves the cyclization of 3-(3-chlorophenyl)propionic acid or its corresponding acyl chloride.

The process typically begins with a precursor like 3-chlorobenzaldehyde, which is converted to 3-chlorophenylpropionic acid. google.com This acid is then treated with a reagent like thionyl chloride or oxalyl chloride to form the acyl chloride. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an intramolecular Friedel-Crafts acylation, also known as a cyclialkylation, to yield 5-chloro-1-indanone. google.com The regioselectivity is dictated by the ortho-, para-directing nature of the chloro substituent on the benzene (B151609) ring, leading to cyclization at the position para to the chlorine atom.

Alternative starting materials include 3',4'-dichloropropiophenone, which can be cyclized under high temperatures with a Lewis acid catalyst to form 5-chloro-1-indanone. google.com The choice of catalyst and solvent is critical for optimizing yield and minimizing side reactions.

Table 1: Selected Friedel-Crafts Cyclization Conditions for 5-Chloro-1-indanone Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-chlorophenylpropionic acid | Zinc Chloride (ZnCl₂) | Dichloromethane | -10 to 80 | ~79.5 | google.com |

| 3',4-dichloropropiophenone | Aluminum Chloride (AlCl₃) | None (neat) | 150-180 | High | google.com |

| 3-(3-chlorophenyl)propionyl chloride | Aluminum Chloride (AlCl₃) | Not specified | Not specified | High | google.com |

Halogenation and Functionalization Techniques for Indane Scaffolds

While most syntheses of 5-chloro-2,3-dihydro-1H-indene install the chlorine atom before the indane ring is formed, it is relevant to discuss general halogenation techniques for aromatic scaffolds. Direct chlorination of 2,3-dihydro-1H-indene (indane) would typically lead to a mixture of isomers, making regioselective synthesis challenging. The electron-donating nature of the alkyl portion of the indane molecule directs electrophilic substitution to the ortho and para positions of the benzene ring.

Achieving high regioselectivity for the C-5 position would require specialized methods. For instance, protocols for regioselective C5-H halogenation have been developed for other aromatic systems like 8-substituted quinoline derivatives, often using trihaloisocyanuric acid as the halogen source under mild conditions. researchgate.net Such strategies highlight the importance of directing groups in controlling the position of halogenation on an aromatic ring. In the context of the indane scaffold, pre-installing a directing group could theoretically guide chlorination to the desired position before the group is subsequently removed. However, the more direct and industrially favored methods rely on using chlorinated precursors as outlined in the previous section.

Preparation of Key Chlorinated Indanone Intermediates

The most critical intermediate in the synthesis of this compound is 5-chloro-1-indanone. nih.govottokemi.com Several high-yield methods for its preparation have been established.

One prominent method starts with 3-chlorobenzaldehyde. This aldehyde undergoes a reaction with propionic acid (or a derivative like malonic acid followed by decarboxylation) to form 3-(3-chlorophenyl)propionic acid. google.com The subsequent step is an intramolecular Friedel-Crafts acylation, typically using a Lewis acid like zinc chloride in a solvent such as dichloromethane, to close the ring and form 5-chloro-1-indanone. google.com This route is advantageous as it avoids harsh conditions and the use of strong acids that can cause environmental issues. google.com

Another industrial method involves the Friedel-Crafts alkylation of 3',4'-dichloropropiophenone. In this process, aluminum chloride is heated, and the dichloropropiophenone is added, leading to an intramolecular cyclization that eliminates HCl and forms the target indanone. google.com

Table 2: Summary of Synthetic Routes to 5-Chloro-1-indanone This table is interactive. Users can sort columns by clicking on the headers.

| Precursor | Key Transformation | Reagents/Catalysts | Typical Yield | Reference |

|---|---|---|---|---|

| 3-Chlorobenzaldehyde | Knoevenagel condensation, reduction, cyclization | Propionic acid, ZnCl₂ | Good to High | google.com |

| 3',4-Dichloropropiophenone | Intramolecular Friedel-Crafts Alkylation | Aluminum Chloride (AlCl₃) | High | google.com |

| 1-(4-chlorophenyl)-2-propen-1-one | Cyclization with HCl | Hydrogen Chloride | ~95% | chemicalbook.com |

Reduction and Stereoselective Transformations

Once the key intermediate, 5-chloro-1-indanone, is synthesized, the next crucial step is the reduction of the carbonyl group to a methylene (B1212753) group to yield the final product, this compound.

Catalytic Hydrogenation Methods for Ring Saturation

The conversion of the keto group in 5-chloro-1-indanone to a CH₂ group is a deoxygenation reaction. Two classical methods are highly effective for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.

The Wolff-Kishner reduction involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648), followed by decomposition of the hydrazone under strongly basic conditions (e.g., potassium hydroxide in a high-boiling solvent like diethylene glycol) at high temperatures. wikipedia.orgalfa-chemistry.comnrochemistry.comlscollege.ac.instudy.com This method is ideal for substrates that are sensitive to acidic conditions. alfa-chemistry.com

A third option involves a two-step process via a thioacetal. The ketone is first converted to a thioacetal, which is then reduced using a desulfurization agent like Raney Nickel. masterorganicchemistry.com

Table 3: Comparison of Reduction Methods for Indanone to Indane This table is interactive. Users can sort columns by clicking on the headers.

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH or KOtBu, high-boiling solvent (e.g., ethylene glycol) | Basic, High Temperature | Suitable for acid-sensitive compounds | Unsuitable for base-sensitive compounds; high temperatures required |

| Clemmensen Reduction | Amalgamated Zinc (Zn(Hg)), concentrated Hydrochloric Acid (HCl) | Acidic, Reflux | Suitable for base-sensitive compounds; effective for aromatic ketones | Unsuitable for acid-sensitive compounds; mechanism not fully understood |

| Thioacetal Reduction | Di-thiol (e.g., ethanedithiol), Raney Nickel | Neutral/Mild | Mild conditions, high yield | Two-step process, use of odorous thiols |

Chiral Resolution Techniques for Enantiomeric Purity

The final product, this compound, is an achiral molecule as it possesses a plane of symmetry. Therefore, chiral resolution is not applicable to the compound itself. However, enantiomeric purity becomes a critical consideration in the synthesis of many indane derivatives where chirality is introduced by substitution on the five-membered ring.

A key strategy to access enantiomerically pure indane derivatives involves the asymmetric synthesis of a chiral precursor. In this context, the enantioselective reduction of the prochiral ketone, 5-chloro-1-indanone, to the chiral alcohol, 5-chloro-2,3-dihydro-1H-inden-1-ol, is a highly relevant transformation. This asymmetric reduction creates a stereocenter that can be carried through subsequent synthetic steps.

This transformation can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, chiral borane reagents or catalysts based on transition metals (like Ruthenium or Rhodium) complexed with chiral ligands can reduce the ketone to the alcohol with high enantioselectivity. The resulting enantiomerically enriched or pure alcohol can then be used to synthesize a wide range of chiral indane-based compounds. While this does not apply to the synthesis of the achiral title compound, it is a fundamental technique in the broader chemistry of its derivatives. nih.govnih.gov

Asymmetric Synthesis Approaches for Chiral Centers

The enantioselective synthesis of this compound and its precursors is crucial for applications where a specific stereoisomer is required. A key strategy involves the asymmetric reduction of the prochiral ketone, 5-chloro-1-indanone. This transformation can be achieved using various chiral catalysts and reagents, leading to the formation of enantioenriched 5-chloro-1-indanol, a direct precursor to the target molecule.

One prominent approach is the transition metal-catalyzed asymmetric hydrogenation of 5-chloro-1-indanone or its corresponding indene (B144670). Chiral phosphine (B1218219) ligands, in combination with rhodium or iridium catalysts, have been shown to be effective in the asymmetric hydrogenation of various substituted olefins, including indene derivatives. While specific examples detailing the asymmetric hydrogenation of 5-chloro-1-indene are not abundant in the literature, the principles from related transformations can be applied. The choice of chiral ligand is critical for achieving high enantioselectivity. Ligands with atropisomeric backbones or phosphocyclic motifs have demonstrated success in creating a chiral environment around the metal center, thereby directing the hydrogenation to one face of the substrate.

Another significant method involves the asymmetric hydroxylation of a precursor like 5-chloro-2-methoxycarbonyl-1-indanone. This approach introduces a chiral center at the C2 position. For instance, a complex formed from vanadyl acetylacetonate (B107027) and a chiral ligand, (1S,2S)-N¹,N²-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine, has been utilized to catalyze the asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone google.com. This method yields (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone, a key intermediate in the synthesis of the insecticide (S)-indoxacarb, with a reported enantiomeric excess (ee) of 60% google.com.

Furthermore, the synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, another important chiral precursor, has been reported using an improved protocol with tert-butyl hydroperoxide (TBHP) as the oxidant rsc.org. This method is highlighted as being efficient, highly stereoselective, and suitable for industrial scale-up rsc.org. The process involves the use of cinchonine as a chiral catalyst in a double-dropping method with cumene hydroperoxide and 5-chloro-2-methoxycarbonyl-1-indanone to improve the yield and the content of the desired S-isomer google.com.

The following table summarizes a selection of asymmetric synthesis approaches applicable to precursors of this compound.

| Precursor | Method | Chiral Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| 5-chloro-2-methoxycarbonyl-1-indanone | Asymmetric Hydroxylation | L/VO(acac)₂ complex | (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone | 60% google.com |

| 5-chloro-2-methoxycarbonyl-1-indanone | Asymmetric Oxidation | Cinchonine/Cumene Hydroperoxide | (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate | Not Specified google.com |

Advanced Synthetic Protocols and Process Optimization

To enhance the efficiency, safety, and sustainability of the synthesis of this compound and its precursors, advanced synthetic protocols and process optimization techniques are being explored. These methodologies aim to overcome the limitations of traditional batch processes.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over conventional batch synthesis, including improved heat and mass transfer, enhanced safety, and greater scalability. The application of flow chemistry to the synthesis of indanone derivatives has been investigated. For the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one, a continuous flow reactor has been employed google.com. In this process, 3-chloro-1-(4-chlorophenyl)-1-propanone is contacted with a solid acid catalyst at elevated temperatures (200-425°C) google.com. This method was developed after initial batch reactions with various solid acid catalysts like HZSM-5, HY, and H-Beta resulted in polymerization of the reactant google.com. The use of a continuous flow setup was found to be necessary to achieve the desired cyclization to 5-chloro-2,3-dihydro-1H-inden-1-one google.com.

While specific protocols for the continuous flow synthesis of this compound itself are not extensively detailed, the principles of continuous flow hydrogenation can be applied to the reduction of 5-chloro-1-indene or the dehydroxylation of 5-chloro-1-indanol. Continuous hydrogenation processes offer enhanced safety by minimizing the volume of hydrogen gas at any given time and allow for precise control over reaction parameters, which can lead to improved selectivity and yield rsc.org. Hydrogen-free alkene reduction in continuous flow has also been demonstrated, offering a potentially safer alternative nih.gov.

Application of Biocatalysts in Chiral Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high enantioselectivity and mild reaction conditions offered by enzymes. The biocatalytic reduction of prochiral ketones to chiral alcohols is a well-established strategy. For the synthesis of chiral this compound, the asymmetric reduction of 5-chloro-1-indanone to the corresponding (S)- or (R)-5-chloro-1-indanol is a key step.

While specific studies on the biocatalytic reduction of 5-chloro-1-indanone are limited, research on analogous substrates provides strong evidence for its feasibility. For instance, the enantioselective reduction of the parent compound, 1-indanone (B140024), has been successfully achieved using whole-cell biocatalysts. Lactobacillus paracasei BD71 has been identified as an effective biocatalyst for the production of (S)-1-indanol with high yield (93%) and excellent enantiomeric purity (>99% ee) on a gram scale researchgate.net. This suggests that a similar whole-cell or isolated enzyme approach could be developed for 5-chloro-1-indanone. Ketoreductases are a class of enzymes that are particularly well-suited for this transformation, and various microorganisms are known to possess these enzymes with different substrate specificities and stereoselectivities researchgate.net.

The advantages of using biocatalysts include high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the avoidance of heavy metal catalysts nih.gov. The development of a biocatalytic process for 5-chloro-1-indanone would involve screening a library of microorganisms or isolated enzymes for activity and selectivity towards the substrate.

Principles of Green Chemistry in Synthetic Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency.

In the synthesis of the precursor 5-chloro-1-indanone, traditional methods often involve Friedel-Crafts acylation, which can utilize stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. A patented method describes the synthesis of 5-chloro-1-indanone from 3-chlorobenzaldehyde and malonic acid, followed by an intramolecular Friedel-Crafts acylation using zinc chloride as the catalyst nih.gov. While still using a Lewis acid, optimizing the catalytic amount and exploring recyclable catalysts would align with green chemistry principles.

The use of safer solvents is another key aspect. Many organic reactions are carried out in volatile and often toxic organic solvents. Research into replacing these with more environmentally benign alternatives, or even performing reactions under solvent-free conditions, is a central theme in green chemistry. For example, a method for the synthesis of substituted azetidinones utilizes microwave irradiation, which can accelerate reaction rates and often reduces the need for large volumes of solvent researchgate.net.

Furthermore, the development of catalytic processes, as discussed in the context of asymmetric synthesis and continuous flow, is a cornerstone of green chemistry. Catalytic reagents are used in small amounts and can be recycled, which minimizes waste compared to stoichiometric reagents. The use of biocatalysts is also inherently a green approach, as enzymes are biodegradable and operate under mild conditions.

The following table outlines the twelve principles of green chemistry and their potential application in the synthesis of this compound.

| Principle of Green Chemistry | Potential Application in the Synthesis of this compound |

| 1. Prevention | Designing synthetic routes that minimize byproduct formation. |

| 2. Atom Economy | Utilizing reactions like catalytic hydrogenation that have high atom economy. |

| 3. Less Hazardous Chemical Syntheses | Replacing hazardous reagents like strong acids with solid acid catalysts or biocatalysts. |

| 4. Designing Safer Chemicals | (Not directly applicable to the synthesis of a specific target molecule) |

| 5. Safer Solvents and Auxiliaries | Using water or other green solvents; exploring solvent-free conditions. |

| 6. Design for Energy Efficiency | Employing catalytic methods that operate at lower temperatures and pressures; using microwave or flow chemistry to reduce energy consumption. |

| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of precursors. |

| 8. Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups. |

| 9. Catalysis | Utilizing catalytic hydrogenation, solid acid catalysts, and biocatalysts. |

| 10. Design for Degradation | (Not directly applicable to the synthesis of a specific target molecule) |

| 11. Real-time analysis for Pollution Prevention | Implementing in-line analysis in continuous flow processes to monitor and control reactions. |

| 12. Inherently Safer Chemistry for Accident Prevention | Using continuous flow systems to handle hazardous reagents like hydrogen gas in smaller, safer quantities. |

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2,3 Dihydro 1h Indene

Electrophilic Aromatic Substitution Reactions on the Chlorinated Indene (B144670) Core

The benzene (B151609) ring of 5-chloro-2,3-dihydro-1H-indene is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. The chlorine substituent and the fused alkyl ring exert directing effects on incoming electrophiles. Chlorine is an ortho-, para-directing deactivator, while the alkyl portion is a weak ortho-, para-directing activator. The interplay of these effects, along with steric hindrance, dictates the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific studies on this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from the principles of electrophilic aromatic substitution on substituted benzenes.

For instance, in a hypothetical nitration reaction, the nitro group (NO2+) would be expected to substitute at positions ortho and para to the activating alkyl group and ortho and para to the deactivating but ortho-, para-directing chloro group. Considering the positions on the indene ring system, substitution would likely be favored at the 4- and 6-positions. Steric hindrance from the fused ring might influence the ratio of the resulting isomers.

Similarly, in Friedel-Crafts acylation or alkylation, the regiochemical outcome would be guided by the same electronic and steric factors. The use of a Lewis acid catalyst is essential to generate a sufficiently reactive electrophile to overcome the deactivating effect of the chlorine atom.

Nucleophilic Substitution Processes at Halogenated Centers

Direct nucleophilic substitution of the chlorine atom on the aromatic ring of this compound is generally challenging under standard laboratory conditions. Aryl halides, such as the chloro group on the indene core, are significantly less reactive towards nucleophilic attack compared to alkyl halides. This reduced reactivity is attributed to several factors:

Increased Bond Strength: The C-Cl bond in an aryl halide possesses partial double bond character due to resonance between the lone pairs of the chlorine atom and the aromatic π-system. This strengthens the bond, making it more difficult to break.

Repulsion: The electron-rich aromatic ring can repel incoming nucleophiles, which are also electron-rich species.

Hybridization: The carbon atom of the C-Cl bond is sp2 hybridized, which is more electronegative than the sp3 hybridized carbon in an alkyl halide. This results in a shorter, stronger bond that is less susceptible to nucleophilic attack.

For nucleophilic substitution to occur on the chlorinated indene core, harsh reaction conditions, such as high temperatures and pressures, are typically required. Industrial processes sometimes employ such conditions to synthesize phenols from aryl chlorides. Alternatively, the presence of strong electron-withdrawing groups positioned ortho or para to the chlorine atom can activate the ring towards nucleophilic aromatic substitution (SNAr mechanism). In the case of this compound, the absence of such activating groups renders direct nucleophilic substitution unfavorable under mild conditions.

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. The functional groups present in derivatives of this compound, particularly the ketone in 5-chloro-1-indanone (B154136), provide handles for a variety of such transformations.

Wittig Reactions and Related Olefination Strategies

The carbonyl group of 5-chloro-1-indanone is a prime site for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions are instrumental in converting ketones into alkenes.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and a phosphine (B1218219) oxide. The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. For 5-chloro-1-indanone, this reaction would lead to the formation of 1-alkylidene-5-chloro-2,3-dihydro-1H-indene derivatives. The nature of the R group on the ylide determines the substituent on the newly formed double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. A key advantage of the HWE reaction is that it often provides excellent stereoselectivity, typically favoring the formation of the (E)-alkene. The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine (B44618) oxide generated in the Wittig reaction.

| Reaction | Reagents | Product | Key Features |

| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CHR) | 1-Alkylidene-5-chloro-2,3-dihydro-1H-indene | Versatile for alkene synthesis. |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion (e.g., (EtO)2P(O)CH2R + base) | (E)-1-Alkylidene-5-chloro-2,3-dihydro-1H-indene | Generally gives (E)-alkenes, easier workup. |

Hydroboration-Oxidation and Alcohol Derivatization

The alkene products obtained from olefination reactions of 5-chloro-1-indanone can be further functionalized. For example, hydroboration-oxidation of a terminal alkene, such as 1-methylene-5-chloro-2,3-dihydro-1H-indene, would yield the corresponding primary alcohol, (5-chloro-2,3-dihydro-1H-inden-1-yl)methanol. This reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.

The resulting alcohol, 5-chloro-2,3-dihydro-1H-inden-1-ol (obtained by reduction of the ketone), can be derivatized through various reactions, such as esterification or etherification, to introduce a wide range of functional groups.

Selective Alpha-Functionalization of Carbonyl Derivatives

The α-carbon atom adjacent to the carbonyl group in 5-chloro-1-indanone is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of α-functionalization reactions.

α-Halogenation: In the presence of an acid or base catalyst, 5-chloro-1-indanone can be halogenated at the α-position. Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. In contrast, under basic conditions, the more reactive enolate is formed, and polyhalogenation can occur.

α-Alkylation: The enolate of 5-chloro-1-indanone can be alkylated by reacting it with an alkyl halide. The choice of base and reaction conditions can influence the regioselectivity of this reaction if the ketone is unsymmetrical. For 5-chloro-1-indanone, alkylation occurs at the 2-position.

Utilization in Metal-Catalyzed Cross-Coupling Reagents

The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki coupling reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction could be used to couple this compound with a variety of aryl or vinyl boronic acids to form biaryl or vinyl-substituted indane derivatives.

The Heck reaction is the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. This compound could be coupled with various alkenes to introduce a vinyl group onto the aromatic ring.

The Sonogashira coupling reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. This would allow for the introduction of an alkynyl group at the 5-position of the indane ring system.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, base | Biaryl or vinyl-substituted indane |

| Heck Reaction | Alkene | Pd catalyst, base | Vinyl-substituted indane |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted indane |

Other Relevant Chemical Transformations of this compound

The chemical versatility of the this compound core structure allows for a variety of other relevant chemical transformations beyond those previously detailed. These reactions, including specific oxidations, intramolecular cyclizations, and elimination/rearrangement processes, are crucial for the synthesis of diverse derivatives and for mechanistic studies.

Oxidation Reactions, including Dess-Martin Periodinane Applications

The oxidation of the hydroxyl group at the C1 position of 5-chloro-2,3-dihydro-1H-inden-1-ol to the corresponding ketone, 5-chloro-1-indanone, is a fundamental transformation. Among various oxidizing agents, Dess-Martin periodinane (DMP) has emerged as a highly efficient and mild reagent for such conversions. wikipedia.orgwikipedia.org

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent known for its high selectivity and tolerance of sensitive functional groups. wikipedia.org The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, proceeds under neutral pH and at room temperature, typically yielding clean products with high efficiency. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the formation of a periodinane intermediate, followed by an intramolecular elimination of the α-hydrogen to yield the carbonyl compound. wikipedia.org

While specific literature detailing the use of DMP for the oxidation of 5-chloro-2,3-dihydro-1H-inden-1-ol is not abundant, its application in the oxidation of a secondary alcohol in a complex indole (B1671886) derivative has been documented, showcasing its utility in similar structural contexts. nih.gov Given the mild reaction conditions and high yields associated with DMP oxidations, it can be inferred that this reagent would be highly effective for the conversion of 5-chloro-2,3-dihydro-1H-inden-1-ol to 5-chloro-1-indanone.

Table 1: Comparison of Oxidizing Agents for Alcohol to Ketone Conversion

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | Neutral pH, room temperature | High selectivity, mild conditions, high yields | Potentially explosive nature, cost |

| Chromium-based reagents (e.g., PCC, PDC) | Acidic or basic | Readily available, well-established | Toxic, harsh conditions, difficult workup |

| DMSO-based reagents (e.g., Swern, Moffatt) | Low temperature, basic | Mild conditions, high yields | Unpleasant odor, requires careful temperature control |

Intramolecular Cyclization and Ring-Closing Processes

Intramolecular cyclization reactions are pivotal in the synthesis of various derivatives of this compound, particularly in the formation of the indanone ring system itself. A prominent example is the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid to yield 5-chloro-1-indanone. beilstein-journals.orgnih.gov This acid-catalyzed reaction involves the formation of an acylium ion intermediate which then attacks the aromatic ring to form the five-membered ring of the indanone structure. wikipedia.org Various catalysts, including polyphosphoric acid (PPA) and Lewis acids like aluminum chloride, are employed to facilitate this ring closure. nih.gov

Another fascinating application of intramolecular cyclization is the synthesis of spiro-cyclopropane derivatives of the indane framework. For instance, the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)malononitrile with various enamines can lead to the formation of spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives. nih.gov Furthermore, the Corey-Chaykovsky reaction, involving the reaction of an α,β-unsaturated ketone with a sulfur ylide, can be utilized to construct a spiro-cyclopropane ring fused to the indane system. mdpi.comresearchgate.net These reactions highlight the utility of the indane scaffold in constructing complex polycyclic systems.

Table 2: Examples of Intramolecular Cyclization Reactions

| Starting Material | Reaction Type | Product |

|---|---|---|

| 3-(3-chlorophenyl)propanoic acid | Friedel-Crafts Acylation | 5-chloro-1-indanone |

| 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)malononitrile and enamine | Annulation | spiro[cyclopenta[b]pyrrole-5,2'-indene] derivative |

| 2-Indenylidene derivative | Corey-Chaykovsky Reaction | spiro[cyclopropane-1,2'-indene] derivative |

Elimination Reactions and Structural Rearrangements

Elimination reactions, particularly the dehydration of 1-indanols, provide a route to the corresponding indenes. The acid-catalyzed dehydration of 1-indanol (B147123) over solid acid catalysts has been studied, demonstrating the selective synthesis of indene. This process typically follows an E1 mechanism, involving the formation of a carbocation intermediate at the C1 position, followed by the elimination of a proton from an adjacent carbon to form the double bond. The regioselectivity of this elimination is an important consideration, as it can lead to different isomers of the indene product.

While specific studies on structural rearrangements of this compound are not extensively documented, the potential for such transformations exists, particularly under acidic conditions that can generate carbocation intermediates. Rearrangements such as the Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl shift to a more stable carbocation, could theoretically occur in derivatives of this compound. For example, the formation of a carbocation at a position adjacent to a quaternary center could drive such a rearrangement to alleviate steric strain and form a more stable carbocation. However, specific examples of these rearrangements within this particular substituted indane system require further investigation.

Synthesis and Characteristics of Derived and Analogous Compounds of 5 Chloro 2,3 Dihydro 1h Indene

Synthesis of Chloro-Substituted Indene (B144670) Derivatives with Modified Functionality

Further functionalization of the 5-chloro-2,3-dihydro-1H-indene skeleton can be achieved through reactions on the aromatic ring or the benzylic positions. While the existing chloro-substituent deactivates the aromatic ring, electrophilic substitution is still possible, typically directing incoming electrophiles to the ortho and para positions relative to the alkyl portion of the ring system.

A common strategy to introduce new functional groups involves further halogenation followed by nucleophilic substitution. For instance, bromination of 5-chloroindane under Friedel-Crafts conditions can introduce a bromine atom onto the aromatic ring. The resulting di-halogenated indane can then undergo reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to form C-C or C-N bonds, thereby introducing alkyl, aryl, or amino functionalities.

Another approach involves radical halogenation, which favors substitution at the benzylic C-1 position. The resulting 1-halo-5-chloroindane is a valuable intermediate for introducing various nucleophiles at the activated benzylic position.

Table 4.1: Examples of Functionalized 5-Chloroindane Derivatives

| Compound Name | Starting Material | Key Transformation | Reagents |

|---|---|---|---|

| 1-Bromo-5-chloro-2,3-dihydro-1H-indene | This compound | Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide |

| 5-Chloro-6-bromo-2,3-dihydro-1H-indene | This compound | Electrophilic Bromination | Br₂, FeBr₃ |

Preparation of Oxo-Substituted Indene Derivatives (Indanones)

The oxidation of the dihydroindene core to an indanone is a critical transformation, as the resulting ketone provides a reactive handle for extensive further derivatization. 5-Chloro-1-indanone (B154136) is a key intermediate, notably in the synthesis of the insecticide Indoxacarb. asianpubs.org

The most prevalent synthesis of 5-chloro-1-indanone involves an intramolecular Friedel-Crafts acylation. researchgate.net The process typically begins with a precursor such as 3-chlorobenzaldehyde, which undergoes a condensation reaction with malonic acid or propionic acid to yield 3-(3-chlorophenyl)propionic acid. google.com This acid is then converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). In the final step, the acid chloride undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the five-membered ketone ring, yielding 5-chloro-1-indanone. researchgate.netgoogle.com Polyphosphoric acid (PPA) can also be used to directly cyclize the carboxylic acid without prior conversion to the acid chloride.

Reaction Scheme: Synthesis of 5-Chloro-1-indanone Step 1: Knoevenagel Condensation 3-Chlorobenzaldehyde + Malonic Acid → 3-Chlorocinnamic Acid

Step 2: Reduction 3-Chlorocinnamic Acid → 3-(3-Chlorophenyl)propionic Acid

Step 3: Intramolecular Friedel-Crafts Acylation 3-(3-Chlorophenyl)propionic Acid + SOCl₂ → 3-(3-Chlorophenyl)propionyl chloride 3-(3-Chlorophenyl)propionyl chloride + AlCl₃ → 5-Chloro-1-indanone

Table 4.2: Physicochemical Data for 5-Chloro-1-indanone

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-2,3-dihydro-1H-inden-1-one |

| CAS Number | 42348-86-7 |

| Molecular Formula | C₉H₇ClO |

| Molecular Weight | 166.60 g/mol |

| Melting Point | 94-98 °C |

Construction of Carboxylic Acid and Ester Derivatives

Carboxylic acid and ester functionalities can be introduced onto the 5-chloroindane framework, often starting from 5-chloro-1-indanone. A particularly significant derivative is methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key precursor for Indoxacarb. asianpubs.org

The synthesis of this complex ester begins with the C-acylation of 5-chloro-1-indanone at the C-2 position. asianpubs.org The indanone is treated with a strong base, such as sodium hydride (NaH), to form an enolate, which then reacts with dimethyl carbonate. This reaction introduces a methoxycarbonyl group at the alpha-position to the ketone, yielding 5-chloro-2-methoxycarbonyl-1-indanone. asianpubs.org

The next step is the hydroxylation of the C-2 position. An efficient and stereoselective method for this transformation uses aqueous tert-butyl hydroperoxide (TBHP) as the oxidant. google.com For asymmetric synthesis, a chiral ligand can be used in conjunction with a metal catalyst. For example, a complex formed from vanadyl acetylacetonate (B107027) (VO(acac)₂) and a chiral Schiff base ligand can catalyze the asymmetric hydroxylation of the keto-ester intermediate, leading to the desired (S)-enantiomer with high enantiomeric excess. google.com

Table 4.4: Key Carboxylic Ester Derivative of 5-Chloroindanone

| Property | Value |

|---|---|

| IUPAC Name | Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate |

| CAS Number | 173903-18-9 |

| Molecular Formula | C₁₁H₉ClO₄ |

| Molecular Weight | 240.64 g/mol |

Formation of Spiro and Fused Ring Systems Involving the Dihydroindene Core

The rigid bicyclic structure of the dihydroindene core makes it an excellent foundation for the construction of more complex polycyclic systems, including spiro and fused rings. 5-Chloro-1-indanone is the typical starting point for these advanced synthetic strategies.

Spiro compounds, which feature two rings connected by a single common atom, can be synthesized from indanone derivatives. A general approach involves the dialkylation of the C-2 position with a bifunctional electrophile, such as a dihaloalkane (e.g., 1,4-dibromobutane). The reaction proceeds by sequential alkylation, where the indanone enolate first attacks one end of the alkyl chain, and a subsequent intramolecular cyclization forms the second ring, creating the spiro center.

Fused ring systems, where two rings share two adjacent atoms, can also be constructed. Multicomponent reactions are particularly effective for this purpose. For example, indane-1,3-diones (which can be prepared by oxidation of indanones) are known to react with various reagents to form fused heterocyclic systems. A plausible route starting from 5-chloro-1-indanone would involve its oxidation to 5-chloro-indane-1,3-dione. This dione (B5365651) could then participate in a condensation reaction with a dinucleophile, such as a substituted hydrazine (B178648) or 1,2-diamine, to generate fused polycyclic structures like indazolo[1,2-b]phthalazinetriones or indenoquinoxalines. These reactions efficiently build molecular complexity in a single step.

Table 4.5: Examples of Complex Ring Systems Derived from Indanone

| Ring System Type | General Precursor | Key Transformation | Potential Product Class |

|---|---|---|---|

| Spirocyclic | 5-Chloro-1-indanone | Sequential Dialkylation | Spiro[indene-2,1'-cycloalkanes] |

Spectroscopic and Advanced Analytical Characterization Techniques for 5 Chloro 2,3 Dihydro 1h Indene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 5-Chloro-2,3-dihydro-1H-indene is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would show patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. Based on data from the closely related compound, 5-Chloro-1-indanone (B154136), the signals for the aromatic protons can be predicted. patsnap.com The proton at C4, being adjacent to the chlorine atom, would likely appear as a doublet. The proton at C6 would be a doublet of doublets, and the proton at C7 a doublet.

The aliphatic portion of the molecule, the five-membered ring, contains three methylene (B1212753) groups (C1, C2, and C3). The protons on C1 and C3 are adjacent to the aromatic ring and the C2 methylene group, while the C2 protons are flanked by C1 and C3. This arrangement would lead to two distinct triplet signals for the protons at C1/C3 and a multiplet (likely a quintet) for the protons at C2, assuming free rotation. However, it is common for the C1 and C3 protons to appear as two separate triplets due to the rigid nature of the fused ring system. For 5-Chloro-1-indanone, the two aliphatic methylene groups show two distinct triplets at approximately δ 2.72 and δ 2.86 ppm. patsnap.com A similar pattern is anticipated for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (H4, H6, H7) | 7.0 - 7.3 | Multiplet |

| Aliphatic (C1-H₂, C3-H₂) | ~2.9 | Triplet |

Note: These are predicted values based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, a total of 9 distinct carbon signals would be expected, as the molecule is unsymmetrical. Six of these signals would appear in the aromatic region (typically δ 110-150 ppm) and three in the aliphatic region (typically δ 20-40 ppm).

The carbon atom bearing the chlorine (C5) would be directly observed, and its chemical shift influenced by the electronegativity of the halogen. The other aromatic carbons include two quaternary carbons (C3a and C7a) and three methine carbons (C4, C6, and C7). The three aliphatic methylene carbons (C1, C2, and C3) would resonate at higher field (lower ppm values).

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry is critical for unambiguously determining the elemental formula of a compound. It measures mass with very high precision (typically to four or five decimal places). For this compound (C₉H₉Cl), the theoretical monoisotopic mass of the molecular ion ([M]⁺) can be calculated with high accuracy. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio, resulting in two molecular ion peaks separated by two mass units ([M]⁺ and [M+2]⁺).

Table 2: Calculated Exact Masses for this compound Isotopologues

| Ion Formula | Isotope Composition | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [C₉H₉³⁵Cl]⁺ | Carbon-12, Hydrogen-1, Chlorine-35 | 152.03928 |

This high level of mass accuracy allows for the confident assignment of the molecular formula C₉H₉Cl, distinguishing it from other potential isobaric compounds. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique typically used for the analysis of polar, thermally labile, and high molecular weight compounds. It generates ions directly from a solution, often producing protonated molecules [M+H]⁺ or other adducts. For a relatively small and nonpolar molecule like this compound, ESI is not the most common ionization method. Techniques like Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), are more standard.

However, ESI-MS could be employed, potentially observing the protonated molecule [M+H]⁺ if a suitable solvent system and acidic modifier are used. In GC-MS analysis of the related isomer 1-Chloro-2,3-dihydro-1H-indene, common fragments observed include ions at m/z 117, 116, and 115. sigmaaldrich.com These likely correspond to the loss of the chlorine atom to form an indenyl cation, followed by subsequent loss of hydrogen atoms. A similar fragmentation pattern would be anticipated for the 5-chloro isomer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

The spectrum would feature sharp peaks just above 3000 cm⁻¹, characteristic of aromatic C-H stretching vibrations. Aliphatic C-H stretching vibrations from the three methylene groups in the five-membered ring would appear as strong absorptions just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically result in several peaks in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The spectrum of the related 5-Chloro-1-indanone shows these characteristic aromatic and aliphatic C-H stretches; the primary difference for this compound would be the absence of the very strong carbonyl (C=O) absorption band typically seen around 1700 cm⁻¹. nih.govnist.gov

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aliphatic CH₂ Bend | ~1450 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable in the analysis of this compound and its derivatives, facilitating both the purification of the compound from reaction mixtures and the assessment of its purity. The selection of a suitable chromatographic method is contingent upon the scale of the separation and the desired level of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is primarily employed for purity assessment and for the analysis of complex mixtures containing the compound and its isomers or derivatives.

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The choice of these phases is critical for achieving optimal separation. For compounds like this compound, which is a halogenated aromatic hydrocarbon, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A typical HPLC system for the analysis of this compound would consist of a C18 (octadecylsilyl) column as the stationary phase. The mobile phase would likely be a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The composition of the mobile phase can be optimized to achieve the desired retention time and separation efficiency. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed.

Detection of this compound is typically achieved using a UV detector, as the aromatic ring of the indene (B144670) structure absorbs ultraviolet light. The wavelength of detection is usually set at or near the absorption maximum of the compound to ensure high sensitivity.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for the separation of related chloroaniline isomers have been reported, which can provide insights into suitable starting conditions. For instance, the separation of chloroaniline isomers has been achieved using a mobile phase of acetonitrile, demonstrating the feasibility of separating positional isomers of chlorinated aromatic compounds. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Value/Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) |

| Injection Volume | 5 - 20 µL |

Thin Layer Chromatography (TLC) and Flash Column Chromatography

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a reaction, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. umich.edu Flash column chromatography is a preparative technique used for the purification of larger quantities of compounds.

For this compound, TLC is typically performed on plates coated with a thin layer of silica (B1680970) gel (a polar stationary phase). The mobile phase, or eluent, is a nonpolar organic solvent or a mixture of solvents. The separation is based on the principle of adsorption; more polar compounds will have a stronger interaction with the silica gel and will travel a shorter distance up the plate, resulting in a lower retention factor (Rf) value. Conversely, less polar compounds will travel further up the plate, exhibiting a higher Rf value.

The choice of eluent is crucial for achieving good separation. A common approach is to use a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent can be adjusted by varying the ratio of the solvents to optimize the separation.

Visualization of the separated spots on a TLC plate for a colorless compound like this compound can be achieved by several methods. A common non-destructive method is the use of a UV lamp, as the aromatic ring of the indene will absorb UV light and appear as a dark spot on a fluorescent background. libretexts.org A semi-destructive method involves exposing the plate to iodine vapor, which complexes with many organic compounds to produce brownish spots. libretexts.org

Flash column chromatography utilizes the same principles as TLC but on a larger scale. A glass column is packed with a larger quantity of silica gel, and the crude sample is loaded onto the top of the column. The chosen eluent is then passed through the column under pressure (typically using compressed air), allowing for a faster and more efficient separation of the components. Fractions are collected as the eluent exits the column and are typically analyzed by TLC to identify those containing the purified this compound.

Table 2: Typical TLC and Flash Chromatography Conditions for this compound

| Parameter | TLC | Flash Column Chromatography |

| Stationary Phase | Silica gel 60 F254 | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures |

| Visualization | UV light (254 nm), Iodine vapor | Fractions analyzed by TLC |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and conformational details.

In the case of 6-chloroindan-1-one, the molecules are reported to pack in a herringbone motif, primarily driven by C—H···O interactions. nih.gov The study also compared the packing of 6-chloroindan-1-one with its bromo analog, 6-bromoindan-1-one, which exhibits offset face-to-face π-stacking interactions in addition to C—H···O, C—H···Br, and Br···O interactions. nih.gov These findings highlight the significant influence that the nature and position of the halogen substituent can have on the crystal packing.

The process of X-ray crystal structure determination involves growing a single crystal of the compound, mounting it on a diffractometer, and irradiating it with a beam of X-rays. The diffraction pattern produced is then collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

Table 3: Crystallographic Data for the Related Compound 6-Chloroindan-1-one

| Parameter | 6-Chloroindan-1-one |

| Chemical Formula | C₉H₇ClO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3344 (4) |

| b (Å) | 7.6896 (3) |

| c (Å) | 10.4283 (4) |

| β (°) | 114.993 (2) |

| Volume (ų) | 750.84 (5) |

| Z | 4 |

| Data from Aldeborgh, et al. (2015) |

Other Advanced Analytical Techniques (e.g., Thermal Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about its thermal stability, melting point, and decomposition behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A TGA thermogram of this compound would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is crucial for determining the thermal stability of the compound and identifying the temperature range in which it is stable. For chlorinated hydrocarbons, thermal decomposition often involves the loss of hydrogen chloride (HCl) or other chlorinated fragments.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal important thermal events such as melting, crystallization, and glass transitions. For this compound, a sharp endothermic peak in the DSC curve would indicate its melting point. The presence of impurities can often be detected by a broadening of the melting peak and a depression of the melting point. DSC can also be used to study the kinetics of chemical reactions and phase transitions. wikipedia.org

Table 4: Information Obtainable from Thermal Analysis of this compound

| Technique | Information Provided |

| Thermogravimetric Analysis (TGA) | Thermal stability, Decomposition temperature, Mass loss profile |

| Differential Scanning Calorimetry (DSC) | Melting point, Enthalpy of fusion, Purity assessment (qualitative) |

Applications As Synthetic Intermediates in Complex Molecule Construction

Precursors for Agrochemical Development, including Oxadiazine Insecticides (e.g., Indoxacarb)

One of the most prominent applications of 5-Chloro-2,3-dihydro-1h-indene derivatives is in the synthesis of oxadiazine insecticides, most notably Indoxacarb. nih.govwikipedia.org Indoxacarb is a broad-spectrum insecticide that functions by blocking sodium channels in the nervous systems of insects. wikipedia.org The synthesis of this complex molecule relies on key intermediates derived from 5-chloroindan-1-one, a close derivative of this compound.

The synthesis of Indoxacarb, particularly its active (S)-enantiomer, involves the preparation of crucial chiral intermediates. rsc.orgepo.org A pivotal intermediate is methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. rsc.org Efficient and stereoselective methods have been developed for the synthesis of this intermediate, often starting from 5-chloro-2-methoxycarbonyl-1-indanone ester. epo.orgwipo.int The process involves an asymmetric oxidation reaction to introduce the hydroxyl group with the correct stereochemistry, which is essential for the insecticidal activity of the final product. rsc.orgwipo.int This intermediate then undergoes further reactions, including condensation with a hydrazine (B178648) derivative and cyclization, to form the characteristic 1,3,4-oxadiazine ring system of Indoxacarb. researchgate.netresearchgate.net The development of efficient synthetic routes to these chloro-indene intermediates has been critical for the large-scale industrial production of high-quality Indoxacarb. epo.orgwipo.int

| Starting Material/Intermediate | Product | Application |

| 5-Chloro-2-methoxycarbonyl-1-indanone ester | (2S)-5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indole-2-carboxylic acid methyl ester | Key intermediate for (S)-Indoxacarb synthesis wipo.int |

| Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | (S)-Indoxacarb | Oxadiazine Insecticide rsc.org |

Building Blocks for Pharmaceutical Intermediates and Lead Compound Generation

The this compound scaffold is a valuable building block for the generation of pharmaceutical intermediates and lead compounds in drug discovery. pharmalego.com Its structure can be modified to introduce various functional groups, allowing for the synthesis of a diverse library of compounds for biological screening.

An example of a key pharmaceutical intermediate is 2-Amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid. biosynth.com This amino acid derivative incorporates the chloro-indane framework and provides multiple points for further chemical modification. Such building blocks are instrumental in the synthesis of novel therapeutic agents. mdpi.com The rigid nature of the indene (B144670) core can help to constrain the conformation of a molecule, which can lead to improved binding affinity and selectivity for a specific biological target.

Synthetic Tools for Diverse Chemical Scaffolds with Potential for Biological Investigation

The inherent reactivity and structural features of this compound make it a versatile tool for the synthesis of diverse chemical scaffolds with potential for biological investigation. The indene framework can be found in a variety of natural products and synthetic compounds with a wide range of biological activities.

For instance, research has shown that dihydro-1H-indene analogues can serve as a core for the development of tubulin polymerization inhibitors, which are a class of anticancer agents. nih.gov By modifying the indene scaffold, researchers have designed and synthesized novel compounds with potent antiproliferative activities. nih.gov Similarly, the related 2,3-dihydronaphtho[1,2-b]furan scaffold, which can be conceptually derived from indene-based structures, has been used to develop inhibitors of NF-κB activity and other anticancer agents. nih.gov The ability to generate diverse 1H-indene-3-carboxylate scaffolds through methods like visible-light promoted Wolff rearrangement further expands the utility of indene derivatives in creating novel molecular architectures for biological testing. rsc.org

Role in the Design and Synthesis of Compounds for Specific Receptor Interactions (e.g., DDR1, 5-HT7R, GABAB)

The this compound moiety has been incorporated into molecules designed to interact with specific biological receptors, highlighting its importance in targeted drug design.

Discoidin Domain Receptor 1 (DDR1): The 2-amino-2,3-dihydro-1H-indene scaffold has been successfully utilized to design and synthesize potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1). nih.govacs.org DDR1 is a receptor tyrosine kinase that has been implicated in various diseases, including cancer and fibrosis. nih.govresearchgate.net Researchers have developed a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides that exhibit strong inhibitory activity against DDR1. nih.govacs.org For example, compound 7f from one study was found to bind to DDR1 with high affinity and effectively suppress its kinase activity. nih.govacs.org These findings underscore the potential of the indene scaffold in the development of targeted therapies for diseases driven by DDR1 dysregulation.

| Compound Class | Target Receptor | Therapeutic Potential |

| 2-amino-2,3-dihydro-1H-indene-5-carboxamides | DDR1 | Anti-pancreatic cancer nih.govacs.org |

Serotonin (B10506) 5-HT Receptors: The indene scaffold has also been explored for its potential to interact with serotonin receptors. While specific examples detailing the synthesis of 5-HT7 receptor ligands directly from this compound are not prominent, the broader class of indene-based compounds has been investigated as ligands for other serotonin receptors, such as the 5-HT6 receptor. nih.govdntb.gov.ua This suggests the potential utility of the chloro-indene scaffold in the development of novel central nervous system agents targeting the serotonergic system.

GABAB Receptors: The GABAB receptor is another important target in the central nervous system, and allosteric modulators of this receptor are of significant therapeutic interest. nih.gov These modulators can enhance the activity of the natural ligand, GABA, offering a more subtle and potentially safer way to modulate receptor function compared to direct agonists. nih.gov While the direct synthesis of GABAB receptor modulators from this compound is not explicitly detailed in the provided research, the development of novel small molecules that can act as allosteric modulators is an active area of research where versatile scaffolds like indene derivatives could potentially be employed. cnr.it

Future Research Directions and Unexplored Avenues for 5 Chloro 2,3 Dihydro 1h Indene Chemistry

Development of Novel and More Efficient Synthetic Pathways

The future of 5-Chloro-2,3-dihydro-1H-indene synthesis will likely be shaped by the principles of green chemistry and process intensification. While traditional methods for the synthesis of the precursor, 5-chloro-2,3-dihydro-1H-inden-1-one, often rely on strong acids and batch processing, emerging technologies offer more sustainable and efficient alternatives.

One promising direction is the use of solid acid catalysts in continuous flow reactors . This approach has been explored for the synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one from 3-chloro-1-(4-chlorophenyl)-1-propanone. Flow chemistry offers several advantages over batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scalability. Future research could focus on optimizing catalyst performance and developing integrated flow systems that allow for the multi-step synthesis of this compound and its derivatives in a single, uninterrupted process.

Furthermore, the application of green chemistry principles will be crucial. This includes the exploration of solvent-free reaction conditions, the use of renewable starting materials, and the development of catalytic systems that minimize waste generation. For instance, biocompatible hydrodechlorination methods using heterogeneous catalysts under physiological conditions could be adapted for related transformations, offering an environmentally benign route for the synthesis and modification of chloro-substituted aromatics.

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. | Development of robust solid-state catalysts, reactor design, and in-line purification techniques. |

| Green Catalysis | Reduced environmental impact and waste generation. | Exploration of biocatalysis, biodegradable catalysts, and solvent-free reaction conditions. |

| Photocatalysis | Mild reaction conditions and novel reactivity. | Development of efficient photocatalysts for C-H functionalization and cross-coupling reactions. |

Exploration of New Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by the chloro-substituted aromatic ring and the aliphatic cyclopentyl moiety. Future research is poised to move beyond classical transformations and explore unconventional reactivity patterns.

A major area of opportunity lies in the direct C-H functionalization of the indane scaffold. This atom-economical approach avoids the need for pre-functionalized substrates and allows for the direct introduction of new functional groups. While challenging, the selective activation of specific C-H bonds on either the aromatic or aliphatic portion of the molecule could open up new avenues for derivatization. For instance, dual palladium/photoredox catalytic systems have shown promise in the C(sp³)–H arylation of related compounds.

The chloro-substituent itself offers a handle for a variety of transformations. While traditionally viewed as a relatively inert group, recent advances in catalysis have enabled the use of aryl chlorides in cross-coupling reactions. Photoinduced arylation of chloroarenes in flow represents a cutting-edge technique that could be applied to this compound for the synthesis of biaryl derivatives under metal-free conditions. Additionally, palladium-catalyzed carbonylation of aryl chlorides in continuous-flow systems offers a pathway to carboxylic acid derivatives.

Advancements in Asymmetric Synthesis and Chiral Control Strategies

The introduction of chirality into the this compound scaffold is of paramount importance, particularly for applications in medicinal chemistry where enantiomers can exhibit vastly different biological activities. Future research will undoubtedly focus on the development of novel and efficient strategies for asymmetric synthesis and chiral control.

One promising avenue is the use of biocatalysis . Enzymes, with their inherent chirality and high selectivity, offer a green and efficient means of producing enantiomerically pure compounds. For example, the biocatalytic asymmetric synthesis of (S)-1-indanol from 1-indanone (B140024) using whole-cell biocatalysts has been demonstrated, and similar approaches could be developed for the synthesis of chiral derivatives of this compound.

In the realm of traditional organic synthesis, the development of new chiral catalysts for the enantioselective functionalization of the indane ring will be a key area of research. This includes the design of catalysts for asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. For instance, a patent describes the use of a chiral complex to achieve the asymmetric hydroxylation of a 5-chloro-1-indanone (B154136) derivative. Computational methods will play an increasingly important role in the rational design of these catalysts.

| Asymmetric Strategy | Key Advantages | Future Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for specific substrates, process optimization. |

| Chiral Catalysis | Broad substrate scope, predictable stereochemical outcomes. | Design of novel and highly efficient chiral ligands and organocatalysts. |

| Chiral Resolution | Access to both enantiomers from a racemic mixture. | Development of more efficient and scalable resolution techniques. |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental work is set to revolutionize the way we approach the chemistry of this compound. In silico tools are becoming increasingly powerful for predicting reactivity, designing catalysts, and optimizing reaction conditions.

Predictive modeling for site-selective C-H functionalization is a rapidly developing field. Machine learning algorithms, trained on large datasets of chemical reactions, can predict the most likely site of reaction on a complex molecule like this compound. This allows for the rational design of experiments and the avoidance of trial-and-error approaches.

The computational design of catalysts for asymmetric reactions is another area of significant promise. By modeling the transition states of catalytic cycles, researchers can gain insights into the origins of stereoselectivity and design new catalysts with improved performance. This in silico approach can significantly accelerate the development of new asymmetric transformations.

Furthermore, the integration of computational tools with high-throughput experimentation will enable the rapid optimization of reaction conditions. This data-driven approach will be instrumental in developing more efficient and robust synthetic methods for this compound and its derivatives.

Design of Next-Generation Synthetic Intermediates with Enhanced Versatility

This compound itself can be considered a versatile synthetic intermediate. However, future research will likely focus on transforming this basic scaffold into a platform for the creation of "next-generation" building blocks with enhanced functionality and synthetic utility.

The indane scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. By strategically functionalizing this compound, it is possible to create a library of novel compounds for drug discovery. For example, indene (B144670) derivatives have been designed and synthesized as ligands for serotonin (B10506) 5-HT6 receptors.

Q & A

Advanced Research Question: How can synthetic efficiency be improved for halogenated dihydroindenes?

Methodological Insight :

- HDDA-Wittig Coupling : A tandem hexadehydro-Diels-Alder (HDDA) and Wittig reaction enables direct carbonylation of in situ generated arynes, reducing intermediate isolation steps .

- Microwave-Assisted Synthesis : Shortens reaction times for halogenation steps while maintaining regioselectivity .

Key Data :

| Reaction Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Wittig Reaction | 65-70 | 95 | |

| Catalytic Hydrogenation | 85-90 | 98 | |

| HDDA-Wittig Carbonylation | 75-80 | 97 |

Basic Question: How is structural characterization performed for this compound?

Q. Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the bicyclic framework and chlorine substitution (e.g., δ ~4.5 ppm for dihydro protons) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 154.03 for C₉H₈Cl) .

- InChI Code : Standardizes structural representation (e.g., InChI=1S/C9H8Cl/c10-8-5-7-3-1-2-4-9(7)6-8/h1-6H2) .

Advanced Research Question: How do substituent positions affect electronic properties?

Methodological Insight :

- Comparative Analysis : Compare NMR shifts and Hammett constants for derivatives (e.g., 5-Fluoro vs. 5-Chloro analogs). Fluorine’s electron-withdrawing effect downshifts aromatic protons by ~0.3 ppm .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Basic Question: What safety protocols are critical for handling halogenated dihydroindenes?

Q. Answer :

Advanced Research Question: How to mitigate risks during large-scale synthesis?

Methodological Insight :

- Process Safety Assessment : Evaluate thermal stability via DSC/TGA to avoid exothermic decomposition .

- Inert Atmosphere : Conduct halogenation under N₂/Ar to minimize side reactions .

Basic Question: What analytical techniques validate purity and stability?

Q. Answer :

Advanced Research Question: How to resolve co-eluting impurities in HPLC?

Methodological Insight :

- Method Optimization : Adjust gradient elution (e.g., 10-90% acetonitrile in 20 min) .

- LC-MS Coupling : Combines separation with mass confirmation for trace impurities .

Basic Question: What are common applications in medicinal chemistry?

Q. Answer :

Advanced Research Question: How to design spiro[indene-pyridine] hybrids?

Methodological Insight :

- Multicomponent Reactions : Combine dihydroindene with malononitrile and amines under green conditions (e.g., ethanol/water, 80°C) .

Key Data :

| Spiro Compound | Yield (%) | Bioactivity | Reference |

|---|---|---|---|

| Ethyl 5'-Chlorospiro[indene] | 72 | Anticancer (IC₅₀ = 8 µM) |

Basic Question: How do substituents influence physicochemical properties?

Q. Answer :

Advanced Research Question: Can computational QSAR models predict substituent effects?

Methodological Insight :

- QSAR Modeling : Use Gaussian or Schrödinger Suite to correlate substituent parameters (e.g., σ⁺) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products